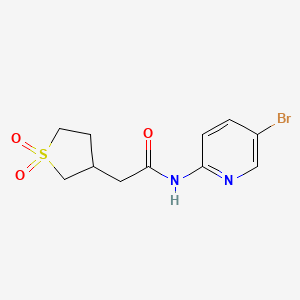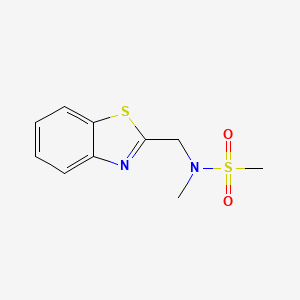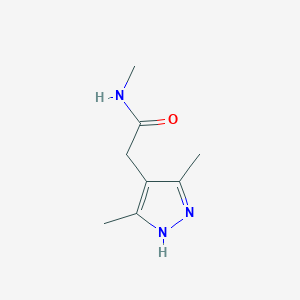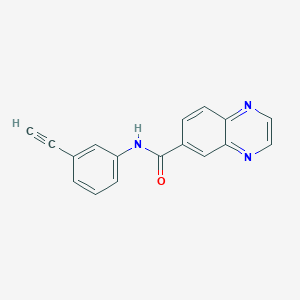![molecular formula C12H14F3NO4S B7567655 2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7567655.png)
2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PPSA and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of PPSA is not fully understood, but it is believed to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which play a role in regulating glucose metabolism. Inhibition of DPP-IV by PPSA results in increased levels of incretin hormones, which can improve glucose metabolism and potentially be used as a treatment for diabetes.
Biochemical and Physiological Effects:
PPSA has been shown to have various biochemical and physiological effects, including inhibition of DPP-IV, neuroprotective effects, and anti-cancer effects. Inhibition of DPP-IV by PPSA results in increased levels of incretin hormones, which can improve glucose metabolism. Neuroprotective effects of PPSA have been observed in animal models of neurodegenerative diseases, where PPSA has been shown to protect neurons from damage. Anti-cancer effects of PPSA have been observed in various cancer cell lines, where PPSA has been shown to inhibit cell proliferation and induce cell death.
实验室实验的优点和局限性
PPSA has several advantages for lab experiments, including its stability and ease of synthesis. However, PPSA also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on PPSA, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and reduced toxicity. Additionally, PPSA can potentially be used as a lead compound for the development of new drugs for the treatment of various diseases, including diabetes and cancer.
合成方法
PPSA can be synthesized using a multi-step process that involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with propylamine followed by the reaction of the resulting intermediate with glycine. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
PPSA has been extensively studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug development. In neuroscience, PPSA has been shown to have neuroprotective effects and can potentially be used as a treatment for neurodegenerative diseases. In cancer research, PPSA has been shown to inhibit the proliferation of cancer cells and can potentially be used as a chemotherapeutic agent. In drug development, PPSA can potentially be used as a lead compound for the development of new drugs.
属性
IUPAC Name |
2-[propyl-[3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-2-6-16(8-11(17)18)21(19,20)10-5-3-4-9(7-10)12(13,14)15/h3-5,7H,2,6,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWAKHMRGWXHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567579.png)
![1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7567583.png)
![2-chloro-N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7567594.png)

![N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclopropanamine](/img/structure/B7567611.png)


![[2-bromo-4-[(E)-2-cyano-3-(2-hydroxy-4-nitroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] benzoate](/img/structure/B7567630.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567636.png)


![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567644.png)

